![molecular formula C15H23BrN2OSi B14162311 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14162311.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for their diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives typically involves multi-step processes. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with substituted aldehydes under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as gas chromatography (GC) and nonaqueous titration, ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine derivatives undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reactions using reagents like bromine (Br2) are typical.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Br2 in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For instance, halogenation typically yields bromo-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as building blocks in the synthesis of more complex molecules.
Biology: Investigated for their role in inhibiting enzymes and receptors.
Medicine: Potential therapeutic agents for treating cancers and other diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine derivatives often involves the inhibition of specific enzymes or receptors. For example, these compounds can inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . The binding of the compound to the receptor’s active site prevents the activation of downstream signaling pathways, thereby exerting its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-ethyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- stands out due to its unique substituents, which enhance its biological activity and specificity. The presence of the trimethylsilyl group, for instance, can improve the compound’s stability and solubility, making it a more effective therapeutic agent .
Eigenschaften
Molekularformel |
C15H23BrN2OSi |
|---|---|
Molekulargewicht |
355.34 g/mol |
IUPAC-Name |
2-[(5-bromo-4-ethylpyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C15H23BrN2OSi/c1-5-12-13-6-7-18(15(13)17-10-14(12)16)11-19-8-9-20(2,3)4/h6-7,10H,5,8-9,11H2,1-4H3 |
InChI-Schlüssel |
KMFOLLYUGNLEDO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C=CN(C2=NC=C1Br)COCC[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


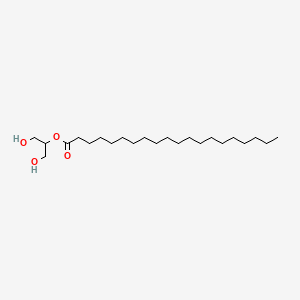

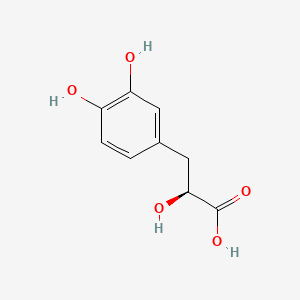
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162262.png)
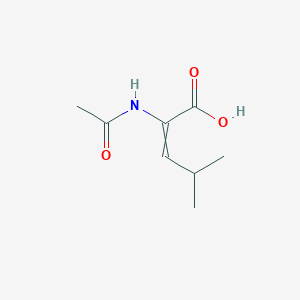
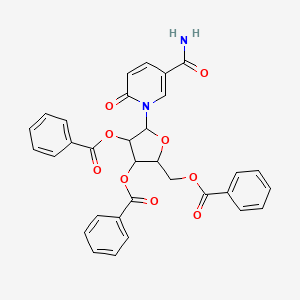
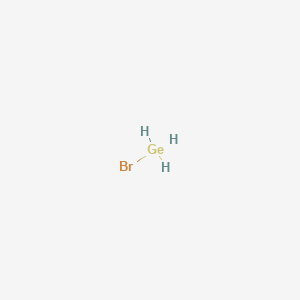
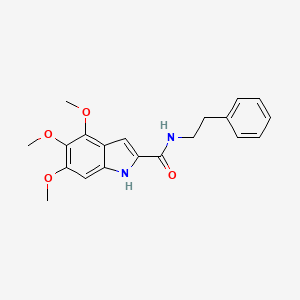
![tetracyclo[6.2.1.13,6.02,7]dodeca-2(7),4,9-triene](/img/structure/B14162290.png)
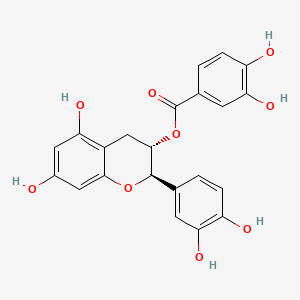
![2-(4-chloro-2-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B14162297.png)

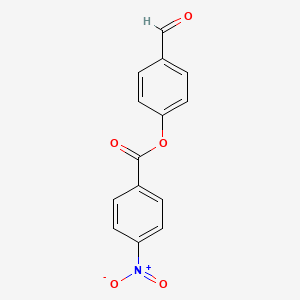
![Boronic acid, [4-(5-formyl-2-furanyl)phenyl]-](/img/structure/B14162312.png)
